molecular formula C19H17N3O3S2 B11147192 (2E)-3-(4-methylphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide

(2E)-3-(4-methylphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide

Cat. No.: B11147192
M. Wt: 399.5 g/mol
InChI Key: QHBOLETWBUDYPZ-IZZDOVSWSA-N
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Description

(2E)-3-(4-METHYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazole ring, a sulfonamide group, and a phenylprop-2-enamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-METHYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the thiazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling with the Phenylprop-2-enamide Moiety: The final step involves the coupling of the intermediate with the phenylprop-2-enamide under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-METHYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2E)-3-(4-METHYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-METHYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-METHYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE: shares similarities with other sulfonamide-containing compounds and thiazole derivatives.

    Sulfonamides: Known for their antibacterial properties.

    Thiazole Derivatives: Often used in pharmaceuticals for their diverse biological activities.

Uniqueness

The uniqueness of (2E)-3-(4-METHYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H17N3O3S2

Molecular Weight

399.5 g/mol

IUPAC Name

(E)-3-(4-methylphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide

InChI

InChI=1S/C19H17N3O3S2/c1-14-2-4-15(5-3-14)6-11-18(23)21-16-7-9-17(10-8-16)27(24,25)22-19-20-12-13-26-19/h2-13H,1H3,(H,20,22)(H,21,23)/b11-6+

InChI Key

QHBOLETWBUDYPZ-IZZDOVSWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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